(2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide
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Overview
Description
(2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of amides It features a chiral center, making it an enantiomerically pure compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve a substitution reaction where a suitable chlorophenyl derivative is introduced.
Formation of the amide bond: The final step involves coupling the thiazole derivative with a chlorophenyl derivative under amide-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl group.
Reduction: Reduction reactions may target the carbonyl group of the amide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Receptor Binding: It may bind to certain receptors, influencing biological pathways.
Medicine
Drug Development:
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the thiazole ring and chlorophenyl group suggests it may inhibit enzyme activity or modulate receptor function through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(4-chlorophenyl)-3-methylbutanamide: Lacks the thiazole ring.
(2R)-2-(4-methylphenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide: Has a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
The unique combination of the thiazole ring and chlorophenyl group in (2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C14H15ClN2OS |
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Molecular Weight |
294.8 g/mol |
IUPAC Name |
(2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18)/t12-/m1/s1 |
InChI Key |
AZYDQCGCBQYFSE-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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